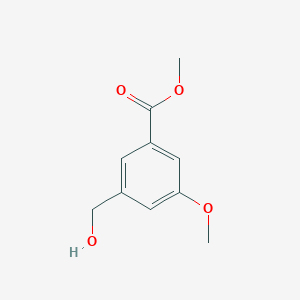

Methyl 3-(hydroxymethyl)-5-methoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(hydroxymethyl)-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-9-4-7(6-11)3-8(5-9)10(12)14-2/h3-5,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMFUMLFHICVSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60573088 | |

| Record name | Methyl 3-(hydroxymethyl)-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367519-84-4 | |

| Record name | Methyl 3-(hydroxymethyl)-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Methyl 3 Hydroxymethyl 5 Methoxybenzoate

Established Synthetic Routes to Methyl 3-(hydroxymethyl)-5-methoxybenzoate

The synthesis of this compound can be approached through various pathways, primarily relying on multi-step sequences starting from commercially available precursors.

Direct Synthesis Approaches

Direct, single-step syntheses of this compound from simple, unfunctionalized precursors are not extensively documented in readily available literature. The specific arrangement of the three different substituents on the benzene (B151609) ring typically necessitates a more controlled, stepwise approach to ensure correct regiochemistry.

Multi-step Convergent and Divergent Syntheses

Multi-step syntheses are the most practical and reported methods for preparing this compound. These routes often begin with a symmetrically substituted benzene ring, such as an isophthalic acid derivative, and introduce the required functional groups sequentially.

One logical and documented pathway involves the selective modification of a diester, Dimethyl 5-methoxyisophthalate. This approach allows for the targeted reduction of one of the two ester groups. A key strategy involves the selective monohydrolysis of the diester to a monoacid, followed by the reduction of the newly formed carboxylic acid.

A representative multi-step synthesis leading to a closely related aldehyde, which can then be reduced to the target alcohol, is outlined below. This process starts from 5-hydroxyisophthalic acid. To synthesize the target methoxy (B1213986) compound, one would begin with 5-methoxyisophthalic acid or its corresponding diester.

Synthetic Pathway from a Diester Precursor:

Esterification: 5-methoxyisophthalic acid is first converted to its corresponding dimethyl ester, Dimethyl 5-methoxyisophthalate, typically through Fischer esterification using methanol (B129727) and an acid catalyst.

Selective Monoreduction: A significant challenge is the selective reduction of only one of the two ester groups. A common strategy to achieve this is to selectively hydrolyze the diester to a mono-acid using one equivalent of a base like potassium hydroxide (B78521) (KOH) chemistrysteps.com.

Reduction of the Carboxylic Acid: The resulting mono-acid, 3-(methoxycarbonyl)-5-methoxybenzoic acid, can then be selectively reduced to the hydroxymethyl group. Reagents like borane (B79455) dimethyl sulfide (B99878) complex (BH₃·SMe₂) are effective for reducing carboxylic acids in the presence of esters.

Alternative Final Step - Reduction of an Aldehyde: An alternative and highly efficient final step is the reduction of the corresponding aldehyde, Methyl 3-formyl-5-methoxybenzoate. This aldehyde can be prepared via the oxidation of the target alcohol itself or through other synthetic routes chemistrysteps.com. The reduction of the aldehyde to the primary alcohol is readily accomplished using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This reagent is highly chemoselective for aldehydes and ketones and will not reduce the ester functionality.

Table 1: Key Reactions in Multi-Step Synthesis

View Data

| Step | Starting Material | Reagent(s) | Product | Purpose |

| 1 | Dimethyl 5-methoxyisophthalate | 1. KOH (1 equiv), THF/MeOH2. H₃O⁺ | 3-(Methoxycarbonyl)-5-methoxybenzoic acid | Selective formation of a mono-acid chemistrysteps.com. |

| 2 | 3-(Methoxycarbonyl)-5-methoxybenzoic acid | BH₃·SMe₂ | This compound | Selective reduction of the carboxylic acid. |

| 3 | Methyl 3-formyl-5-methoxybenzoate | NaBH₄, MeOH | This compound | Selective reduction of the aldehyde. |

Strategic Functionalization and Derivatization of Benzoate (B1203000) Scaffolds

This compound possesses three distinct functional groups—a primary benzylic alcohol, a methyl ester, and a methoxy-substituted aromatic ring—each offering opportunities for selective chemical transformation.

Oxidative Transformations of the Hydroxymethyl Moiety (e.g., using Dess-Martin Periodinane)

The primary alcohol of the hydroxymethyl group can be selectively oxidized to the corresponding aldehyde, Methyl 3-formyl-5-methoxybenzoate, without affecting the ester or methoxy groups.

Dess-Martin Periodinane (DMP) Oxidation: Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) is a hypervalent iodine reagent that serves as a mild and highly selective oxidizing agent for primary alcohols to aldehydes. wikipedia.orgorganic-chemistry.org The reaction offers several advantages, including neutral pH, room temperature conditions, high yields, and tolerance of sensitive functional groups. wikipedia.org Benzylic alcohols, such as the one in the target molecule, are known to react readily with DMP. wikipedia.orgjk-sci.com

The mechanism of the Dess-Martin oxidation begins with a ligand exchange between the alcohol and an acetate (B1210297) group on the iodine atom. chemistrysteps.comwikipedia.org A base, such as the displaced acetate, then deprotonates the α-hydrogen of the alcohol in an elimination-type step, leading to the formation of the aldehyde, an iodinane byproduct, and acetic acid. chemistrysteps.comwikipedia.org

Table 2: Oxidation of this compound

View Data

| Reagent | Solvent | Product | Key Advantages |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) or Chloroform (CHCl₃) | Methyl 3-formyl-5-methoxybenzoate | High selectivity, mild conditions (neutral pH, RT), high yield. wikipedia.orgorganic-chemistry.org |

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Methyl 3-formyl-5-methoxybenzoate | Effective for oxidizing primary alcohols to aldehydes. |

Reductive Pathways in Benzoate Esters

Reduction of the Ester Carbonyl: The methyl ester group can be reduced to a primary alcohol, which would transform this compound into (3-(hydroxymethyl)-5-methoxyphenyl)methanol. This transformation requires a strong reducing agent, as esters are significantly less reactive than aldehydes or ketones.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of converting esters to primary alcohols. doubtnut.comsarthaks.com Milder reagents like sodium borohydride (NaBH₄) are generally ineffective for ester reduction. doubtnut.com The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to yield the diol.

Reduction of the Aromatic Ring: The hydrogenation of the benzene ring is a more challenging transformation that requires specific catalysts and often more forceful reaction conditions (high pressure and/or temperature). This reduction would convert the aromatic ring into a cyclohexane (B81311) ring.

Catalytic Hydrogenation: While standard catalytic hydrogenation with palladium on carbon (Pd/C) is typically used for reducing alkenes and alkynes, it is generally not sufficient to reduce a stable benzene ring. Achieving the hydrogenation of the aromatic ring in the presence of other reducible groups requires specialized catalytic systems, such as those based on rhodium (Rh) or ruthenium (Ru), often on a solid support like alumina (B75360) or carbon, and typically under high hydrogen pressure. The selective hydrogenation of a methyl benzoate ester to just benzaldehyde (B42025) or benzyl (B1604629) alcohol is a known process, indicating the aromatic ring's relative stability under those specific catalytic conditions. mdpi.comresearchgate.netresearchgate.net Complete saturation of the ring would yield Methyl 3-(hydroxymethyl)-5-methoxycyclohexanecarboxylate or further reduced products depending on the conditions and catalyst used.

Table 3: Reduction of Functional Groups in this compound

View Data

| Functional Group Targeted | Reagent(s) | Product | Conditions |

| Methyl Ester | Lithium Aluminum Hydride (LiAlH₄) | (3-(Hydroxymethyl)-5-methoxyphenyl)methanol | Anhydrous ether solvent, followed by aqueous workup. doubtnut.com |

| Aromatic Ring | H₂, Rhodium or Ruthenium catalyst | Methyl 3-(hydroxymethyl)-5-methoxycyclohexanecarboxylate | High pressure, elevated temperature. |

Mechanistic Insights from Birch Reductive Alkylation Studies

The Birch reduction is a powerful tool for the transformation of aromatic rings into 1,4-cyclohexadienes using an alkali metal in liquid ammonia (B1221849) with a proton source. wikipedia.org The regioselectivity of this reaction is highly dependent on the electronic nature of the substituents on the aromatic ring. nrochemistry.com For benzoate esters, the electron-withdrawing nature of the ester group directs the reduction to the ipso and para positions. vaia.com

In the specific case of this compound, the interplay between the electron-withdrawing ester group and the electron-donating methoxy and hydroxymethyl groups provides a complex landscape for regioselectivity. Studies on related m-(hydroxymethyl)benzoate derivatives have shown that Birch reductive alkylation, using lithium in an ammonia-tetrahydrofuran mixture with tert-butyl alcohol, can be performed without significant cleavage of the benzylic oxygen substituent. nih.gov This is in contrast to ortho- and para-(hydroxymethyl)benzoate derivatives, which largely undergo loss of the benzylic oxygen. nih.gov

The mechanism of the Birch reduction involves the initial formation of a radical anion upon addition of a solvated electron to the aromatic ring. nrochemistry.com This is followed by protonation by an alcohol to yield a cyclohexadienyl radical. nrochemistry.com A second electron transfer then forms a cyclohexadienyl carbanion, which is subsequently protonated to give the final diene product. nrochemistry.com Computational studies on the radical anion intermediates of substituted benzoates help to rationalize the observed regioselectivity. For m-(hydroxymethyl)benzoate derivatives, the electron density distribution in the radical anion intermediate favors pathways that preserve the benzylic C-O bond. nih.gov

Table 1: Regioselectivity in Birch Reduction of Substituted Benzoates

| Substituent Position | Substituent Type | Predicted Reduction Outcome | Reference |

| ortho | Hydroxymethyl | Loss of benzylic oxygen | nih.gov |

| meta | Hydroxymethyl | Preservation of benzylic oxygen | nih.gov |

| para | Hydroxymethyl | Loss of benzylic oxygen | nih.gov |

| General | Electron-withdrawing | Reduction at ipso/para positions | vaia.com |

| General | Electron-donating | Reduction at ortho/meta positions | lscollege.ac.in |

Nucleophilic Substitution Reactions and Reactivity Profiles at the Hydroxymethyl Group

The hydroxymethyl group at the benzylic position of this compound is a key site for nucleophilic substitution reactions. This reactivity is attributed to the stability of the potential benzylic carbocation intermediate, which is enhanced by the adjacent aromatic ring.

The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate substitution by a wide range of nucleophiles. For instance, treatment with thionyl chloride or a phosphorus halide can convert the alcohol to the corresponding benzyl chloride. This chloride can then readily undergo substitution reactions.

Esterification and Etherification Strategies for Hydroxyl and Methoxy Groups

The hydroxyl and methoxy groups of this compound offer opportunities for further functionalization through esterification and etherification reactions.

Esterification: The primary hydroxyl group can be readily esterified using standard procedures, such as reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. For example, reaction with benzoyl chloride would yield the corresponding benzoate ester. organic-chemistry.org The use of catalysts like 4-(N,N-dimethylamino)pyridine (DMAP) can significantly accelerate these reactions. organic-chemistry.org

Etherification: The hydroxyl group can also be converted into an ether. A common method is the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, followed by reaction with an alkyl halide. For instance, reaction with methyl iodide after deprotonation would yield the corresponding methyl ether. Selective etherification at the phenolic hydroxyl group in related polyhydroxy benzoates can be achieved using reagents like dimethyl sulfate (B86663) under basic conditions.

The methoxy group is generally stable under these conditions. However, cleavage of the methyl ether to the corresponding phenol (B47542) can be achieved using strong acids like HBr or Lewis acids such as BBr3. This resulting phenol can then undergo its own set of etherification or esterification reactions.

Related Synthetic Approaches for Substituted Benzoate Esters

Regioselective Hydroxylation and Alkoxylation Methods

The synthesis of substituted benzoate esters often relies on the regioselective introduction of hydroxyl and alkoxy groups onto the aromatic ring. Various methods have been developed to achieve this with high control.

For existing benzoic acids or their esters, direct hydroxylation can be challenging due to the deactivating nature of the carboxyl group. However, certain enzymatic systems, such as those found in Aspergillus niger, can effect the regioselective hydroxylation of benzoate derivatives. nih.gov For instance, benzoate-4-hydroxylase can introduce a hydroxyl group at the 4-position of benzoic acid. nih.gov Chemical methods for hydroxylation often involve harsh conditions and may lack regioselectivity. Density functional theory studies have shown that the reaction of benzoic acid with hydroxyl radicals proceeds with a preference for meta and para addition over ortho addition. rsc.orgresearchgate.net

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. While the ester group in methyl benzoate is not a strong directing group, related functional groups can be used to direct metallation and subsequent reaction with an electrophile to introduce a hydroxyl or alkoxy group at a specific position. Furthermore, carboxylate-directed C-H activation has been utilized for the regiospecific allylation of benzoic acids in the ortho position using a ruthenium catalyst. nih.gov

Alkoxylation can be achieved through nucleophilic aromatic substitution on activated aromatic rings (e.g., those bearing nitro groups) or through metal-catalyzed cross-coupling reactions. For example, the Ullmann condensation can be used to form aryl ethers from an aryl halide and an alcohol in the presence of a copper catalyst.

Cycloaddition Reactions in the Synthesis of Benzoate Precursors

Cycloaddition reactions, particularly the Diels-Alder reaction, are fundamental strategies for the construction of the six-membered ring of benzoate precursors. researchgate.netmdpi.com This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile to form a cyclohexene (B86901) derivative, which can then be aromatized to the desired benzene ring. researchgate.netoregonstate.edu

By carefully choosing the diene and dienophile, a wide variety of substituted cyclohexenes can be synthesized with high stereoselectivity and regioselectivity. nih.gov For instance, a diene bearing substituents that will ultimately become the methoxy and hydroxymethyl groups can be reacted with a dienophile containing the precursor to the ester functionality. Subsequent aromatization, often through an oxidation or elimination reaction, yields the substituted benzoate.

The Diels-Alder reaction can be performed under thermal or photochemical conditions, which can influence the stereochemical outcome of the cycloaddition. youtube.com Lewis acid catalysis is often employed to accelerate the reaction and enhance its regioselectivity. nih.gov Furthermore, inverse-electron-demand Diels-Alder reactions, where an electron-rich dienophile reacts with an electron-poor diene, provide an alternative pathway to highly functionalized cyclic systems. nih.gov These cycloaddition strategies offer a powerful and convergent approach to complex substituted benzoates, allowing for the controlled installation of multiple substituents in a single step. nih.gov

Strategies for Carboxylic Acid and Aldehyde Precursors

The synthesis of this compound can also be approached by first constructing a benzoic acid or benzaldehyde precursor with the desired substitution pattern, followed by functional group interconversions.

Carboxylic Acid Precursors: 3-Hydroxy-5-methoxybenzoic acid is a key precursor. This can be synthesized through various routes, including the oxidation of a corresponding toluene (B28343) or benzaldehyde derivative. Once obtained, the carboxylic acid can be esterified to the methyl ester, for example, by reaction with methanol in the presence of an acid catalyst like sulfuric acid. youtube.com The hydroxymethyl group can be introduced before or after esterification, for example, by reduction of a formyl group or a carboxylic acid group at that position. The synthesis of benzoic acid itself can be achieved by reacting sodium benzoate with a stronger acid like oxalic acid. youtube.com

Aldehyde Precursors: An appropriately substituted benzaldehyde, such as 3-formyl-5-methoxy-methylbenzoate, can serve as a versatile intermediate. The formyl group can be selectively reduced to the hydroxymethyl group using a mild reducing agent like sodium borohydride, without affecting the ester functionality. The synthesis of such aldehyde precursors can be achieved through various formylation reactions of the aromatic ring, such as the Vilsmeier-Haack or Gattermann reactions. A reported method for preparing 5-formyl-2-methoxy methyl benzoate involves first preparing methyl 2-methoxybenzoate (B1232891) followed by formylation using urotropine. google.com Another approach involves the diazotization of an aniline (B41778) derivative followed by coupling with a suitable partner to introduce the aldehyde functionality. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For Methyl 3-(hydroxymethyl)-5-methoxybenzoate, both ¹H and ¹³C NMR, along with two-dimensional techniques, provide a detailed picture of its molecular structure.

¹H and ¹³C NMR for Molecular Structure Assignment

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic region would likely show three signals for the protons on the benzene (B151609) ring. The proton at position 2, situated between the ester and methoxy (B1213986) groups, would appear as a particular multiplet, as would the protons at positions 4 and 6. The chemical shifts of these aromatic protons are influenced by the electron-donating methoxy group and the electron-withdrawing methyl ester and hydroxymethyl groups.

The protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or a doublet if coupled with the hydroxyl proton, and its chemical shift would be indicative of a benzylic alcohol. The methoxy group (-OCH₃) protons would present as a sharp singlet, typically in the range of 3.8-3.9 ppm. The methyl ester (-COOCH₃) protons would also be a singlet, with a chemical shift slightly different from the methoxy group due to its proximity to the carbonyl group.

The ¹³C NMR spectrum provides complementary information, with a distinct signal for each unique carbon atom. The carbonyl carbon of the ester group is expected to have the highest chemical shift, typically in the range of 165-175 ppm. The carbon atoms of the aromatic ring would appear in the 100-160 ppm region, with their specific shifts dictated by the attached functional groups. The carbon of the hydroxymethyl group would be found in the benzylic alcohol region, while the methoxy and methyl ester carbons would have characteristic shifts in the 50-60 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~132 |

| C2 | Aromatic Proton Signal | ~118 |

| C3 | - | ~160 |

| C4 | Aromatic Proton Signal | ~112 |

| C5 | - | ~145 |

| C6 | Aromatic Proton Signal | ~115 |

| C=O | - | ~166 |

| -OCH₃ | ~3.85 | ~55.5 |

| -COOCH₃ | ~3.90 | ~52.5 |

| -CH₂OH | ~4.70 | ~64.0 |

| -OH | Variable | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and obtaining information about the molecule's structure through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₀H₁₂O₄), the expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen. This precise mass measurement is a key piece of data for confirming the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. For instance, the expected monoisotopic mass of C₁₀H₁₂O₄ is 196.0736 Da.

Application in Metabolomics and Compound Identification (e.g., GC/MS, HPLC-MS/MS)

In the context of metabolomics, the identification of compounds like this compound is often achieved using hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC/MS) or High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). In GC/MS analysis, the compound would first be separated from a complex mixture based on its volatility and interaction with the GC column, and then ionized and fragmented in the mass spectrometer. The resulting mass spectrum, with its characteristic molecular ion and fragmentation pattern, serves as a fingerprint for identification. Tandem mass spectrometry (MS/MS) can provide even more detailed structural information by selecting a specific fragment ion and subjecting it to further fragmentation, which is particularly useful for distinguishing between isomers.

A plausible fragmentation pattern for this compound in an electron ionization (EI) mass spectrum would involve the loss of the methoxy group (-OCH₃, 31 Da) from the ester, the loss of the hydroxymethyl group (-CH₂OH, 31 Da), or the loss of a formyl radical (-CHO, 29 Da) from the hydroxymethyl group.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment | Lost Neutral Fragment |

| 196 | [M]⁺ | - |

| 165 | [M - OCH₃]⁺ | OCH₃ |

| 165 | [M - CH₂OH]⁺ | CH₂OH |

| 137 | [M - COOCH₃]⁺ | COOCH₃ |

| 137 | [M - OCH₃ - CO]⁺ | OCH₃, CO |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show a strong absorption band for the C=O stretch of the ester group, typically in the range of 1715-1730 cm⁻¹ for an aromatic ester. spectroscopyonline.com The C-O stretching vibrations of the ester and ether linkages would appear in the 1000-1300 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretch of the hydroxyl group. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene (B1212753) groups would appear just below 3000 cm⁻¹. researchgate.net

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations, which often give strong Raman signals.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch | 3200-3600 (broad) |

| Aromatic C-H | C-H stretch | 3000-3100 |

| Aliphatic C-H | C-H stretch | 2850-2960 |

| Ester (C=O) | C=O stretch | 1715-1730 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Ether (C-O) | C-O stretch | 1000-1300 |

| Ester (C-O) | C-O stretch | 1000-1300 |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur, and their intensities, are characteristic of the molecule's chromophores—the parts of the molecule responsible for its color, or more broadly, its UV-Vis absorption.

In this compound, the primary chromophore is the substituted benzene ring. The π-electron system of the aromatic ring gives rise to characteristic absorption bands. For an unsubstituted benzene molecule, these bands, associated with π → π* transitions, are typically observed around 180 nm, 200 nm, and a weaker, fine-structured band around 260 nm. up.ac.za

The presence of substituents on the benzene ring significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. Substituents can cause a shift to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), and an increase (hyperchromic effect) or decrease (hypochromic effect) in absorption intensity. These effects are primarily due to the electronic interactions of the substituent groups with the aromatic π-system.

The substituents in this compound are a methoxy group (-OCH3), a hydroxymethyl group (-CH2OH), and a methyl ester group (-COOCH3).

Methoxy Group (-OCH3): This is an auxochrome, a group that, when attached to a chromophore, modifies the absorption. chemicalbook.com The oxygen atom has lone pairs of electrons that can be delocalized into the aromatic ring (a +M or mesomeric effect), extending the conjugation. This generally leads to a bathochromic shift and a hyperchromic effect on the primary absorption bands of the benzene ring.

Hydroxymethyl Group (-CH2OH): This group is not directly conjugated with the aromatic ring as the -OH is separated by a methylene (-CH2-) bridge. Therefore, its electronic effect on the primary aromatic chromophore is expected to be minimal, acting more like a simple alkyl substituent.

Methyl Ester Group (-COOCH3): This group is a deactivating group with a -M effect, withdrawing electron density from the ring. This can also influence the position and intensity of the absorption bands.

X-ray Diffraction Analysis for Solid-State Structure and Hydrogen Bonding Networks

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and the intermolecular interactions that dictate the crystal packing, including the formation of hydrogen bonding networks.

While a specific crystal structure for this compound has not been detailed in the surveyed literature, the analysis of a closely related compound, 5-hydroxymethyl-2-methoxyphenol , provides valuable insights into the likely structural features. researchgate.net The presence of a hydroxymethyl group and a methoxy group on a benzene ring makes this a relevant analogue for understanding the potential solid-state interactions.

In the crystal structure of 5-hydroxymethyl-2-methoxyphenol, both the phenolic hydroxyl group and the alcoholic hydroxyl of the hydroxymethyl group are crucial in forming the supramolecular architecture. researchgate.net These groups act as hydrogen bond donors, while the oxygen atoms of the methoxy and hydroxyl groups can act as acceptors. This leads to the formation of an extensive three-dimensional network of intermolecular O—H⋯O hydrogen bonds, which link the molecules together in the crystal lattice. researchgate.net

For this compound, the key functional groups capable of participating in hydrogen bonding are the hydroxyl group of the hydroxymethyl moiety and the oxygen atoms of the methoxy and ester groups. The hydroxyl group is a strong hydrogen bond donor, while the carbonyl oxygen of the ester is a strong acceptor. The ether oxygen of the methoxy group and the ester can also act as weaker acceptors.

The planarity of the molecule is another important aspect revealed by X-ray diffraction. In substituted benzenes, steric hindrance between adjacent groups can cause them to twist out of the plane of the ring. For instance, in the structure of 5-hydroxymethyl-2-methoxyphenol, the methoxy group is nearly coplanar with the benzene ring, while the hydroxymethyl group is significantly twisted out of the plane. researchgate.net A similar conformation could be anticipated for this compound, where the ester and methoxy groups would likely adopt conformations that minimize steric strain while maximizing electronic stabilization.

The table below presents crystallographic data for the related compound, 5-hydroxymethyl-2-methoxyphenol, to illustrate the type of information obtained from an X-ray diffraction study. researchgate.net

| Parameter | Value for 5-hydroxymethyl-2-methoxyphenol |

| Chemical Formula | C8H10O3 |

| Molecular Weight | 154.16 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 15.011 |

| b (Å) | 6.1354 |

| c (Å) | 16.543 |

| V (ų) | 1523.6 |

| Z | 8 |

| Key Intermolecular Interaction | O—H⋯O hydrogen bonds |

A definitive understanding of the solid-state structure and hydrogen bonding network of this compound would require its synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis.

Computational Chemistry and Theoretical Modeling of Methyl 3 Hydroxymethyl 5 Methoxybenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground state properties of molecules like Methyl 3-(hydroxymethyl)-5-methoxybenzoate. By employing functionals such as B3LYP combined with a suitable basis set like 6-311G(d), the molecule's geometry can be optimized to find its most stable conformation. epstem.netresearchgate.net These calculations yield critical data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. dntb.gov.ua

Table 1: Example of Predicted Ground State Geometric Parameters for this compound using DFT (Note: The following data is illustrative of typical results from DFT calculations and is not derived from a specific experimental study on this exact molecule.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-O (methoxy) | 1.36 Å |

| Bond Length | C=O (ester) | 1.21 Å |

| Bond Length | C-O (ester) | 1.34 Å |

| Bond Length | O-H (hydroxyl) | 0.97 Å |

| Bond Angle | O-C-C (ring) | 115.2° |

| Bond Angle | C-O-C (ester) | 116.5° |

Molecular orbital analysis provides a deeper understanding of a molecule's reactivity and electronic stability.

Frontier Molecular Orbital (FMO) Analysis: This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. epstem.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Properties

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

Prediction of Spectroscopic Parameters (e.g., TD-DFT for UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. epstem.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and their corresponding intensities (oscillator strengths). researchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and understand the nature of the electronic transitions, such as π→π* or n→π* transitions within the aromatic ring and carbonyl group.

Table 3: Example of Predicted UV-Vis Absorption Data via TD-DFT

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| S0 → S1 | 285 | 0.15 |

| S0 → S2 | 240 | 0.45 |

Conformational Analysis and Potential Energy Surfaces

The presence of flexible rotatable bonds, such as the C-C bond of the hydroxymethyl group and the C-O bonds of the methoxy (B1213986) and ester groups, means that this compound can exist in multiple conformations. Conformational analysis is performed to identify the most stable arrangements (conformers) and the energy barriers between them.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations often focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time by solving Newton's equations of motion. nih.gov

An MD simulation of this compound, typically in a solvent like water or ethanol, can provide insights into its structural flexibility, conformational changes, and interactions with surrounding solvent molecules. These simulations can reveal preferred solvation sites and the dynamics of hydrogen bond formation and breakage between the molecule's hydroxyl group and the solvent. This information is valuable for predicting the molecule's behavior in a biological or chemical system. nih.gov

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a target receptor, which is typically a protein or enzyme. nih.gov This method is instrumental in drug discovery and materials science for screening potential candidates.

For this compound, docking studies could be performed against various biological targets to predict its potential as an inhibitor or agonist. The process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). The results identify the most likely binding pose and the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the receptor. dntb.gov.ua

Table 4: Illustrative Molecular Docking Results Against a Hypothetical Receptor

| Receptor Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Protein Kinase X | -7.2 | ASP-86, LYS-20, PHE-145 |

| Esterase Y | -6.5 | SER-101, HIS-223, GLU-150 |

Analysis of Electronic Density Patterns and Noncovalent Interactions

A detailed analysis of the electronic density patterns and noncovalent interactions specific to this compound has not been the subject of published computational research. While general methodologies for evaluating electron density shifts and their correlation with interaction energies in noncovalent interactions have been developed, they have not been applied to this particular molecule in the available literature. Such an analysis would be valuable for understanding the intramolecular and intermolecular forces that govern its structural and chemical behavior.

Biological Activity and Medicinal Chemistry Applications of Methyl 3 Hydroxymethyl 5 Methoxybenzoate and Analogues

Role as a Key Intermediate in Pharmaceutical Synthesis

The structural framework of Methyl 3-(hydroxymethyl)-5-methoxybenzoate, featuring a benzene (B151609) ring with strategically placed methoxy (B1213986), hydroxymethyl, and methyl ester groups, makes it an attractive scaffold for synthetic chemists. Analogues with similar substitution patterns are pivotal in constructing more complex pharmaceutical agents.

Precursor for Therapeutically Relevant Compounds

Closely related benzoate (B1203000) derivatives are fundamental precursors in the synthesis of established therapeutic agents. For instance, a structural isomer, methyl 3-hydroxy-4-methoxybenzoate, is the designated starting material for a novel synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy. nih.govnih.gov The synthesis begins with the alkylation of the hydroxyl group, followed by a sequence of reactions including nitration, reduction, cyclization, chlorination, and amination to yield the final complex drug molecule. nih.govresearchgate.net This multi-step process highlights the utility of the benzoate core in building the quinazoline (B50416) structure central to Gefitinib's activity. nih.gov

Similarly, 3,5-dihydroxy methyl benzoate, another analogue, is recognized as an important pharmaceutical intermediate. google.com It serves as a key source material for producing polyphenolic compounds like resveratrol (B1683913) and is a synthetic intermediate for drugs such as Armillarisin A and Brodimoprim. google.com

Building Block for Complex Drug Candidates

The utility of these benzoate derivatives extends to their role as foundational building blocks for complex drug candidates. The synthesis of Bosutinib, a tyrosine kinase inhibitor, commences from 3-methoxy-4-hydroxybenzoic acid. mdpi.com The process involves esterification and alkylation, followed by nitration and reduction to create a key amine intermediate. mdpi.com This intermediate is then further elaborated through cyclization and substitution reactions to construct the final, intricate drug structure. mdpi.com These synthetic routes underscore the importance of the initial benzoate structure, which provides the essential chemical handles required for systematic and controlled molecular assembly into complex, high-value pharmaceutical products.

Investigation of Pharmacological Activities

Beyond their role in synthesis, the inherent structural features of this compound analogues have prompted investigations into their own pharmacological activities. Research has unveiled potential in antimicrobial, antioxidant, and anticancer applications.

Antimicrobial Properties (Antibacterial and Antifungal Spectrum)

Analogues of this compound have demonstrated notable antimicrobial capabilities.

Antibacterial Activity : A study on a series of 5-methylbenzo[c]phenanthridinium derivatives, which represent more complex analogues, revealed significant antibacterial activity against multidrug-resistant (MDR) strains of Staphylococcus aureus and Enterococcus faecalis. nih.gov The presence of specific substituents on the core structure was found to enhance this activity, indicating a clear structure-activity relationship. nih.gov

Antifungal and Antibacterial Potential : Research has identified methyl 3,5-dihydroxy-4-methoxybenzoate, isolated from the plant Globimetula braunii, as a natural compound with potential as an antimicrobial agent. researchgate.net Further studies on metal complexes of a simpler analogue, 3-methyl benzoic acid, showed that the resulting complexes possessed greater antibacterial and antifungal activity than the parent acid, with the cadmium complex being particularly potent. researchgate.net

| Compound | Substituent | MIC (μg/mL) vs. S. aureus (MRSA) | MIC (μg/mL) vs. E. faecalis (VRE) |

|---|---|---|---|

| Parent Compound (unsubstituted) | - | >128 | >128 |

| Derivative 1 | 1-phenyl | 8 | 32 |

| Derivative 2 | 12-phenyl | 4 | 16 |

| Sanguinarine (Reference) | - | 16 | 64 |

Antioxidant Potential and Oxidative Stress Modulation

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in numerous diseases. nih.gov Small molecules that can modulate this stress are of significant therapeutic interest. nih.gov

Analogues of this compound have shown promise in this area. The hydroxyl group present on the aromatic ring is a key feature that can contribute to antioxidant properties by scavenging free radicals. evitachem.com

Natural Antioxidants : Methyl 3,5-dihydroxy-4-methoxybenzoate has been explicitly identified as a natural antioxidant compound. researchgate.net

Synthetic Analogues : A comprehensive study on newly synthesized thiazolyl-polyphenolic compounds, which incorporate a hydroxylated benzoate-like moiety, demonstrated their antioxidant capacity through various assays. nih.gov These compounds were shown to mitigate oxidative damage through mechanisms like hydrogen atom donation or single electron transfer. nih.gov The results from multiple assays confirmed that specific derivatives exhibited significantly enhanced antioxidant activity, even surpassing established standards like ascorbic acid and Trolox. nih.gov

| Assay | Parameter | Compound 7j | Compound 7k | Ascorbic Acid (Standard) | Trolox (Standard) |

|---|---|---|---|---|---|

| DPPH Radical Scavenging | IC₅₀ (μM) | 5.88 ± 0.05 | 6.01 ± 0.04 | 18.11 ± 0.09 | 8.63 ± 0.03 |

| ABTS Radical Scavenging | IC₅₀ (μM) | 2.84 ± 0.02 | 2.92 ± 0.03 | 4.53 ± 0.04 | 3.51 ± 0.02 |

| Ferric Reducing Antioxidant Power (FRAP) | EC₅₀ (μM) | 3.89 ± 0.03 | 4.11 ± 0.02 | 7.73 ± 0.05 | 5.59 ± 0.03 |

| Cupric Reducing Antioxidant Capacity (CUPRAC) | EC₅₀ (μM) | 3.01 ± 0.02 | 3.17 ± 0.03 | 6.02 ± 0.04 | 4.95 ± 0.02 |

Antineoplastic and Cytotoxic Effects on Cancer Cell Lines

The development of novel anticancer agents is a critical area of research. Derivatives and analogues of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

The link is established by the fact that antineoplastic agents like Gefitinib are synthesized from a close analogue, methyl 3-hydroxy-4-methoxybenzoate. nih.govresearchgate.net Furthermore, direct testing of various benzoate-related structures has revealed significant anticancer activity. For example, a series of 3-methylbenzofuran (B1293835) derivatives were synthesized and showed potent growth inhibition of non-small cell lung carcinoma cell lines A549 and NCI-H23. nih.gov Similarly, studies on methoxyflavone analogues have explored their structure-activity relationships concerning cytotoxic effects on cancer cells. mdpi.com Research into a biscoumarin derivative, C35, demonstrated strong cytostatic effects on lung cancer cell proliferation (H1299 and Lewis cells) and inhibited tumor growth in vivo. plos.org Another study showed that Methyl Antcinate A, an ergostane-type triterpenoid, could suppress the population of cancer stem-like cells in the MCF7 human breast cancer cell line. nih.gov

| Analogue/Derivative | Cancer Cell Line | Cell Line Type | IC₅₀ (μM) | Source |

|---|---|---|---|---|

| Benzofuran Derivative 4b | A549 | Non-small cell lung cancer | 1.48 | nih.gov |

| Benzofuran Derivative 15a | A549 | Non-small cell lung cancer | 2.34 | nih.gov |

| Benzofuran Derivative 16a | NCI-H23 | Non-small cell lung cancer | 0.49 | nih.gov |

| Methoxyflavone Analogue P1 | MCF-7 | Breast Cancer | 3.92 | mdpi.com |

| Methoxyflavone Analogue P2 | MCF-7 | Breast Cancer | 8.18 | mdpi.com |

| Biscoumarin Derivative C35 | H1299 | Lung Cancer | 20.77 | plos.org |

| Biscoumarin Derivative C35 | Lewis | Lung Cancer | 20.87 | plos.org |

| Uracil Analog U-359 | MCF-7 | Breast Cancer | 3.8 | mdpi.com |

Mechanisms of Cell Proliferation Inhibition

Currently, there is no specific information available in the public scientific literature detailing the mechanisms of cell proliferation inhibition by this compound. Research on analogous compounds with different substitution patterns on the benzene ring has shown varied effects on cell growth, but these findings cannot be directly attributed to this compound.

Apoptosis Induction Pathways (e.g., Caspase Activation, DNA Fragmentation)

Detailed studies on the apoptosis induction pathways specifically for this compound are not available in the current body of scientific literature. While research on other structurally related compounds, such as 1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione (HMDB), has shown induction of apoptosis through the generation of reactive oxygen species, caspase activation, and DNA fragmentation, similar investigations for this compound have not been reported. chemfaces.comfishersci.com The process of apoptosis is a regulated form of cell death crucial for development and tissue maintenance, and it can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways, both of which converge on the activation of caspases. researchgate.net

Enzyme Inhibition Studies (e.g., Cholesteryl Ester Transfer Protein (CETP) Inhibition)

There are no specific studies in the available literature that investigate the inhibitory effects of this compound on enzymes such as Cholesteryl Ester Transfer Protein (CETP). CETP is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), and its inhibition is a therapeutic target for managing dyslipidemia. medchemexpress.com While various compounds have been explored as CETP inhibitors, the potential of this compound in this regard has not been documented. bldpharm.com

Anti-inflammatory Properties

Specific research detailing the anti-inflammatory properties of this compound is not present in the public domain. The anti-inflammatory effects of various plant extracts and their constituent phenolic compounds have been a subject of interest, but specific data for this compound is lacking. nih.gov

Potential for Other Bioactivities (e.g., Analgesic, Antiseptic, Antidiabetic)

While there is a broad interest in the diverse bioactivities of benzoic acid derivatives, specific investigations into the analgesic, antiseptic, or antidiabetic potential of this compound have not been reported in the scientific literature. Studies on other benzoic acid derivatives have shown potential for analgesic activity, but these are distinct molecules. nih.govmdpi.com Similarly, while some plant extracts containing various phytochemicals have shown promise for antidiabetic properties, specific data for this compound is not available. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

There are no published structure-activity relationship (SAR) studies focused on this compound for the optimization of its bioactivity. SAR studies are essential for understanding how the chemical structure of a compound influences its biological effects and for designing more potent and selective analogues.

Synergistic Effects in Combination Therapies

No research has been found that investigates the synergistic effects of this compound in combination with other therapeutic agents. The use of combination therapies to achieve synergistic effects is a growing area of interest in medicine, as it can potentially enhance efficacy and reduce side effects. However, the role of this compound in such therapeutic strategies has not been explored.

Biochemical Pathways and Metabolic Studies

Potential Biosynthetic Pathways of Related Natural Products

While specific biosynthetic pathways for Methyl 3-(hydroxymethyl)-5-methoxybenzoate are not extensively documented, the formation of its core benzoic acid structure is well-understood in nature, particularly in plants. Benzoic acid and its derivatives are crucial components of a vast number of natural products, serving roles in plant defense, growth regulation, and as attractants for pollinators. nih.gov The biosynthesis of the benzoate (B1203000) scaffold, which could later be modified to yield the target compound, primarily follows two major routes: the polyketide synthase (PKS) pathway and the β-oxidative pathway.

Polyketides represent a large and diverse class of natural products synthesized through the repetitive condensation of small carboxylic acid units. nih.gov The enzymes responsible, polyketide synthases (PKSs), are found in bacteria, fungi, and plants. sciepublish.comresearchgate.net In plants, a specific group of Type III PKSs has been identified that utilizes benzoic acid-derived substrates to produce various defense metabolites. nih.gov

These benzoic acid-specific PKSs, such as biphenyl (B1667301) synthase (BIS) and benzophenone (B1666685) synthase (BPS), are biochemically and evolutionarily distinct from more common PKSs like chalcone (B49325) synthase. nih.gov They uniquely use benzoyl-CoA or its hydroxylated derivatives (e.g., 3-hydroxybenzoyl-CoA) as a starter unit. nih.govresearchgate.net The PKS then catalyzes successive decarboxylative Claisen condensations with extender units, typically derived from malonyl-CoA, to build a poly-β-keto chain. nih.gov This chain can then undergo cyclization and aromatization to form various polyketide structures. The formation of the initial benzoyl-CoA starter unit is therefore a critical prerequisite for this pathway.

An alternative and well-characterized route to benzoic acid in plants is the β-oxidative pathway, which shortens the C3 side chain of phenylalanine. nih.gov This pathway is analogous to the catabolism of fatty acids. nih.gov The process involves a series of enzymatic reactions that occur within the peroxisomes. nih.gov

The key steps in this pathway are outlined below:

| Step | Precursor | Enzyme (Example Family) | Product | Description |

| 1 | Cinnamic Acid (CA) | Cinnamate-CoA Ligase (CNL) | Cinnamoyl-CoA (CA-CoA) | Activation of cinnamic acid to its CoA thioester. nih.gov |

| 2 | Cinnamoyl-CoA (CA-CoA) | Enoyl-CoA Hydratase/Dehydrogenase | 3-Hydroxy-3-phenylpropanoyl-CoA (3H3PP-CoA) | Hydration of the double bond in the side chain. nih.gov |

| 3 | 3-Hydroxy-3-phenylpropanoyl-CoA | 3-Hydroxyacyl-CoA Dehydrogenase | 3-Oxo-3-phenylpropanoyl-CoA (3O3PP-CoA) | Oxidation of the hydroxyl group to a keto group. nih.gov |

| 4 | 3-Oxo-3-phenylpropanoyl-CoA | Thiolase | Benzoyl-CoA (BA-CoA) + Acetyl-CoA | Thiolytic cleavage of the side chain, releasing benzoyl-CoA. nih.gov |

Once benzoyl-CoA is formed, further modifications by other enzymes, such as hydroxylases and O-methyltransferases, would be required to produce the specific substitution pattern of this compound. For instance, p-methoxybenzoic acid carboxyl methyltransferase has been identified in loquat flowers, which catalyzes the formation of methyl p-methoxybenzoate from p-methoxybenzoic acid, demonstrating the existence of enzymes that methylate the carboxyl group of benzoate derivatives. researchgate.net

In Vitro and In Vivo Metabolic Transformations

The metabolic fate of this compound in biological systems would likely involve several key biotransformation reactions targeting its functional groups: the methyl ester, the hydroxymethyl group, and the methoxy (B1213986) group. These transformations are generally aimed at increasing the compound's water solubility to facilitate excretion.

Cytochrome P450 (CYP) enzymes are a superfamily of proteins that play a central role in the metabolism of a wide array of xenobiotics, including drugs and environmental chemicals. nih.gov For a compound like this compound, CYPs would be expected to catalyze oxidative reactions.

Hydrolysis: The methyl ester bond is a primary target for hydrolysis by esterase enzymes, which may include certain CYPs or other hydrolases present in the liver and other tissues. This reaction would yield 3-(hydroxymethyl)-5-methoxybenzoic acid and methanol (B129727). The hydrolysis of an ester can serve as an activation step, releasing a more biologically active carboxylic acid. evitachem.com

Oxidation: The hydroxymethyl group (-CH₂OH) can be oxidized, likely in a stepwise manner, first to an aldehyde and then to a carboxylic acid, forming 3-carboxy-5-methoxybenzoic acid. The aromatic ring itself could also undergo hydroxylation, although this is often a less favored reaction compared to metabolism at the more labile side chains.

O-Demethylation: The methoxy group (-OCH₃) is a common substrate for CYP-mediated O-demethylation, which would convert it to a hydroxyl group, yielding Methyl 3-hydroxy-5-(hydroxymethyl)benzoate.

The metabolism of methoxy-containing compounds can sometimes have specific requirements; for example, the metabolism of methoxyflurane (B143068) by cytochrome P450 isozyme 2 depends on cytochrome b5. nih.gov While specific studies on this compound are not available, the table below summarizes the expected primary metabolic transformations.

| Transformation | Enzyme Family | Functional Group Targeted | Potential Metabolite |

| Ester Hydrolysis | Esterases / Hydrolases | Methyl Ester | 3-(Hydroxymethyl)-5-methoxybenzoic Acid |

| Alcohol Oxidation | Alcohol Dehydrogenases / CYPs | Hydroxymethyl Group | 3-Formyl-5-methoxybenzoate |

| Aldehyde Oxidation | Aldehyde Dehydrogenases / CYPs | Formyl Group | 3-Carboxy-5-methoxybenzoic Acid |

| O-Demethylation | Cytochrome P450 (e.g., CYP2B6, CYP3A4) | Methoxy Group | Methyl 3-hydroxy-5-(hydroxymethyl)benzoate |

Following initial Phase I metabolism (oxidation, hydrolysis), the resulting metabolites, particularly those with carboxyl or hydroxyl groups, are often subject to Phase II conjugation reactions. These reactions attach small, polar endogenous molecules to the metabolite, further increasing its water solubility and facilitating its removal from the body.

For this compound, the most significant conjugation pathway would act on the benzoic acid moiety formed after ester hydrolysis. Benzoic acid is well-known to be conjugated with the amino acid glycine (B1666218) in the mitochondrial matrix of liver and kidney cells. reactome.orgresearchgate.net This detoxification pathway results in the formation of hippuric acid, which is then readily excreted. researchgate.net

The steps for this conjugation are as follows:

| Step | Substrate | Enzyme | Co-factor(s) | Product |

| 1 | Benzoic Acid Derivative | Butyrate-CoA Ligase (or similar) | ATP, Coenzyme A | Benzoyl-CoA Derivative |

| 2 | Benzoyl-CoA Derivative | Glycine N-Acyltransferase | Glycine | Hippuric Acid Derivative |

The hydroxyl groups present on the parent compound or its metabolites could also potentially undergo conjugation with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation), which are common pathways for phenolic and alcoholic hydroxyls.

Interaction with Biological Systems and Biochemical Tools

This compound and structurally similar compounds can serve as valuable biochemical tools for probing biological systems. nih.gov Due to their defined chemical structure and multiple functional groups, they can act as scaffolds for synthesis, fragments for screening, or probes for studying enzyme-substrate interactions.

The ester linkage makes the molecule a potential prodrug. evitachem.com In this model, the relatively non-polar ester can cross cellular membranes more easily than the corresponding carboxylic acid. Once inside the cell, hydrolysis by intracellular esterases would release the more polar, and potentially active, acid form. evitachem.com This strategy is often used in drug design to improve bioavailability.

The presence of hydroxyl and methoxy groups on the aromatic ring influences its electronic properties and potential for hydrogen bonding, which can dictate its interaction with protein binding pockets. For instance, related hydroxy-methoxybenzoate isomers have been shown to possess antifeedant activity against the pine weevil, with the specific positioning of the functional groups dramatically affecting the biological effect.

As a synthetic building block, this compound is used in organic synthesis to construct more complex molecules. For example, related compounds like Methyl 3-hydroxy-4-methoxybenzoate have been used as starting materials in the multi-step synthesis of the cancer drug Gefitinib. mdpi.com This highlights its utility as a chemical tool for accessing complex molecular architectures with significant biological or therapeutic relevance. The ability to use such small molecules to perturb biological networks, especially in combination with other chemicals, can provide detailed insights into the connectivity and function of metabolic and signaling pathways. nih.gov

Proteomics Research Applications (e.g., Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC))

Current scientific literature does not indicate specific applications of this compound in proteomics research. There are no available studies detailing its use as a reagent or probe in techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). The chemical structure of this compound does not lend itself to direct incorporation into amino acid or protein structures in a manner consistent with standard SILAC labeling methodologies. Consequently, no data tables or detailed research findings regarding its use in this context can be provided.

Material Science and Industrial Applications

Development of Functional Materials

The bifunctional nature of the molecule, possessing both a hydroxyl and a methyl ester group, makes it a candidate for creating larger, functional materials through polymerization and directed self-assembly.

Liquid Crystalline Phases and Self-Assembly

Currently, there is no specific research in the scientific literature documenting the formation of liquid crystalline phases by Methyl 3-(hydroxymethyl)-5-methoxybenzoate itself. However, the broader class of benzoic acid derivatives is known for its use in the synthesis of liquid crystal materials. For instance, related compounds like 4-(hydroxymethyl)benzoic acid are utilized as precursors for liquid crystals. google.com The rigid core of the benzoate (B1203000) structure combined with its potential for hydrogen bonding via the hydroxymethyl group suggests that, with appropriate modification, it could be a building block for molecules designed to exhibit mesophasic behavior. Further investigation is required to determine if this specific compound or its derivatives can form such ordered, self-assembled structures.

Organic Electronic Devices and Sensors

While functionalized aromatic compounds are fundamental to the field of organic electronics, there is no published research specifically detailing the use of this compound in organic electronic devices or sensors. The development of organic semiconductors, which are key components in devices like light-emitting diodes (OLEDs) and field-effect transistors (OFETs), often relies on molecules with extended π-conjugated systems. The potential of this specific benzoate ester in such applications remains an unexplored area of research.

Precursors for Covalent Organic Frameworks (COFs) and Polymers

The structure of this compound makes it a viable precursor for certain types of polymers. The hydroxyl and ester functional groups can participate in polymerization reactions, such as the formation of polyesters.

More complex molecules incorporating a similar central structure have been successfully used in the synthesis of advanced materials. A notable example is Methyl 3,5-bis[(4-hydroxymethyl-2-methoxyphenoxy)methyl]benzoate , a compound that uses a 3,5-disubstituted methylbenzoate core as a linking unit. This precursor has been utilized in the synthesis of cryptophanes, which are container-like host molecules, and as a ligand for creating coordination polymers. researchgate.netnih.gov In the crystal structure of this related compound, O-H···O hydrogen bonds link the molecules into a sheet-like formation, demonstrating the role of the hydroxymethyl groups in creating extended networks. nih.govnih.gov This application in coordination polymers underscores the potential of the methyl benzoate framework, functionalized with reactive groups like hydroxymethyl, to serve as a foundational building block for larger, well-defined macromolecular structures.

Potential in Agricultural Chemistry (e.g., Antifeedant Agents)

While direct studies on the antifeedant properties of this compound are not available, research on the closely related class of methyl hydroxy-methoxybenzoate isomers has shown significant potential in agricultural applications. A study investigating ten different isomers of methyl hydroxy-methoxybenzoate tested their effectiveness as antifeedants against the pine weevil, Hylobius abietis, a major pest in European forestry. researchgate.net

The bioassays revealed that the antifeedant effect varied considerably among the different isomers. Eight of the ten compounds tested showed some level of antifeedant activity. researchgate.net The most potent compound was identified as Methyl 2-hydroxy-3-methoxybenzoate , suggesting that the relative positions of the hydroxyl and methoxy (B1213986) groups are crucial for activity. researchgate.net The study concluded that isomers with a hydroxyl group in the ortho position to the ester tended to have a stronger effect. researchgate.net

This research highlights the promise of this general class of compounds as environmentally friendly alternatives to conventional insecticides for pest management. researchgate.net Although the specific isomer "this compound" was not included in this particular study, the positive results for related structures suggest that it could be a candidate for similar applications and warrants further investigation.

Emerging Research Directions and Future Outlook

Advanced Catalytic Methods for Sustainable Synthesis

The industrial synthesis of fine chemicals like methyl 3-(hydroxymethyl)-5-methoxybenzoate is increasingly driven by the principles of green chemistry, which prioritize the use of renewable resources and energy-efficient processes. rsc.org Traditional multi-step syntheses, often starting from petroleum-derived precursors and involving stoichiometric reagents, are being challenged by more sustainable catalytic alternatives.

Future research is focused on developing novel catalytic systems for the key transformations required to build the molecule, such as esterification, hydroxymethylation, and methoxylation.

Biocatalysis : The use of enzymes or whole-cell systems offers high selectivity under mild conditions. nih.govresearchgate.net Researchers are exploring biocatalysts for the selective hydroxylation of aromatic rings and the enzymatic esterification of benzoic acid derivatives. researchgate.netresearchgate.net This approach can significantly reduce the generation of hazardous waste associated with traditional chemical methods. elsevierpure.com The development of robust microbial biocatalysts capable of converting simple renewable feedstocks like glucose into complex aromatic compounds is a key goal. nih.gov

Heterogeneous Catalysis : Solid acid catalysts, such as mixed metal oxides, are being investigated to replace corrosive liquid acids like sulfuric acid in esterification reactions. researchgate.netmdpi.comresearchgate.net These catalysts can be easily separated from the reaction mixture and reused, improving process economics and reducing environmental impact. For instance, zirconium/titanium-based solid acids have shown promise in the synthesis of various methyl benzoate (B1203000) derivatives. researchgate.netmdpi.com

Hydrogen-Borrowing Catalysis : This strategy, often employing pincer-type metal complexes, enables the use of methanol (B129727) as a sustainable C1 building block for methylation. rsc.org Advanced catalytic systems could potentially be designed for the direct and selective methylation and hydroxymethylation of benzoate precursors, streamlining the synthesis.

Photocatalysis and Electrocatalysis : These methods utilize light or electrical energy to drive chemical transformations, offering green alternatives to thermally driven processes. rsc.org Their application in the functionalization of aromatic rings is an active area of research with potential applicability to the synthesis of this compound.

The table below summarizes potential advanced catalytic methods for the synthesis of key structural motifs found in this compound.

Interactive Data Table: Advanced Catalytic Strategies| Transformation | Catalytic Method | Key Advantages | Relevant Research Focus |

|---|---|---|---|

| Esterification | Heterogeneous Acid Catalysis (e.g., Zr/Ti oxides) | Reusable, reduced corrosion, simplified workup. researchgate.netmdpi.com | Development of highly active and stable solid acid catalysts. researchgate.net |

| Esterification | Biocatalysis (e.g., Lipases) | High selectivity, mild reaction conditions. researchgate.net | Enzyme engineering for enhanced substrate scope and stability. |

| C-H Functionalization | Photocatalysis | Use of light energy, ambient temperatures. rsc.org | Selective hydroxymethylation of the aromatic ring. |

| Reduction of Precursors | Catalytic Hydrogenation (e.g., Pd/C) | High efficiency, clean reaction. sciencemadness.org | Development of selective catalysts for reducing a nitro or aldehyde group without affecting the ester. |

| Methylation | Hydrogen-Borrowing Catalysis | Use of sustainable methanol as a methyl source. rsc.org | Design of non-precious metal catalysts for O-methylation. rsc.org |

Targeted Drug Design and Development Based on Identified Bioactivities

The structural framework of this compound, featuring hydroxyl, methoxy (B1213986), and methyl ester groups on an aromatic ring, makes it an interesting starting point for medicinal chemistry programs. researchgate.netucl.ac.uk While the specific bioactivities of this exact molecule are not extensively documented, its structural analogs have shown a range of biological effects, providing a rationale for future drug discovery efforts.

Isomers of methyl hydroxy-methoxybenzoate have demonstrated antifeedant activity against agricultural pests, suggesting potential applications in the development of environmentally benign pesticides. wikipedia.org Furthermore, related methoxy- and hydroxy-substituted benzamide (B126) and benzimidazole (B57391) structures have exhibited promising antiproliferative and antibacterial activities. mdpi.com

Future research in this area will likely focus on:

Structure-Activity Relationship (SAR) Studies : Systematic modification of the three functional groups of this compound will be crucial. This involves synthesizing a library of analogs to probe how changes in the position and nature of the substituents affect biological activity. For example, the "magic methyl" effect, where the addition of a methyl group can dramatically increase potency, is a well-known strategy in drug design. nih.govjuniperpublishers.com

Lead Optimization : Once a promising bioactivity is identified, the compound can serve as a lead structure. Medicinal chemists will aim to optimize its properties, such as potency, selectivity, and pharmacokinetic profile. This process was successfully used to develop a highly selective 5-HT(2A) receptor inverse agonist from a phenyl pyrazole (B372694) lead for treating arterial thrombosis.

Target Identification and Validation : For compounds showing interesting phenotypic effects (e.g., antiproliferative activity), significant effort will be directed toward identifying the specific biological target (e.g., enzyme or receptor). Techniques like chemical proteomics and genetic screening can be employed to elucidate the mechanism of action. Discoveries in this area could lead to the development of novel therapeutics targeting pathways in cancer or infectious diseases. mdpi.com

Nanomaterial Integration and Functional Hybrid Systems

The integration of organic molecules with inorganic nanomaterials creates hybrid systems with unique properties that are not present in the individual components. nih.gov The functional groups of this compound—specifically the hydroxyl and ester moieties—make it a candidate for the surface functionalization of various nanomaterials. mdpi.comcd-bioparticles.netnumberanalytics.com

The development of functional hybrid systems incorporating this molecule could lead to advancements in several fields:

Biomedical Applications : Nanoparticles functionalized with this compound could be explored for drug delivery and diagnostics. researchgate.netnih.gov The hydroxyl group allows for covalent attachment to the surface of metal oxide nanoparticles (e.g., iron oxide) or silica (B1680970) nanoparticles through reactions like silanization. mdpi.comcd-bioparticles.netnumberanalytics.com This surface modification can improve biocompatibility, stability, and even enable specific targeting of cells or tissues. nih.govnumberanalytics.com

Advanced Catalysis : Immobilizing molecular catalysts onto nanoparticles can enhance their activity and facilitate their recovery and reuse. numberanalytics.com The benzoate structure could be part of a larger ligand system for a metal catalyst, which is then anchored to a nanoparticle support.

Smart Materials : The aromatic core and polar functional groups could be used to modify the surface of materials to create surfaces with tailored properties, such as superhydrophobicity, by controlling surface energy and roughness. mdpi.com

Future work will involve exploring the chemistry of attaching this compound or its derivatives to different types of nanoparticles (e.g., gold, iron oxide, silica) and characterizing the resulting hybrid materials. ucl.ac.ukmdpi.com The performance of these functional systems will then be evaluated in specific applications, such as targeted drug delivery vehicles or novel sensors. nih.govrsc.org

In-depth Mechanistic Understanding of Biological Interactions and Pathways

A deeper understanding of how this compound interacts with biological systems at a molecular level is essential for realizing its therapeutic potential. Research in this domain will focus on pharmacodynamics (what the molecule does to the body) and pharmacokinetics (what the body does to the molecule).

Key areas of future investigation include:

Metabolic Pathways : The ester functional group is a primary site for metabolism. It is susceptible to hydrolysis by esterase enzymes, which are abundant in the body, particularly in the liver and plasma. nih.govnih.govlibretexts.org This hydrolysis would cleave the molecule into 3-(hydroxymethyl)-5-methoxybenzoic acid and methanol. libretexts.orgyoutube.com Understanding the rate and extent of this metabolic conversion is crucial, as the molecule could act as a prodrug, with the resulting carboxylic acid being the primary active agent. nih.gov Studies using liver microsomes and plasma in the presence of specific enzyme inhibitors can clarify the metabolic fate. nih.gov

Receptor/Enzyme Interactions : The specific roles of the hydroxyl and methoxy groups in binding to biological targets need to be elucidated. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions that anchor the molecule within a receptor's binding pocket. nih.govunina.itnii.ac.jp The methoxy group, while generally considered to increase lipophilicity, can also participate in specific interactions and influence the molecule's conformation. nih.govyoutube.com Computational methods like molecular docking, combined with experimental techniques such as site-directed mutagenesis of target proteins, can reveal these critical interactions. nih.gov

Mechanism of Antifeedant Action : For potential agrochemical applications, understanding the mechanism behind the observed antifeedant activity is vital. mdpi.com This could involve the stimulation of specific deterrent receptors on an insect's taste cells or the blocking of phagostimulant receptors. journalspress.comtandfonline.com Identifying the precise neuronal pathways affected would enable the design of more potent and selective pest control agents.

The table below outlines the key functional groups and their likely roles in biological interactions.

Interactive Data Table: Functional Group Roles in Biological Interactions| Functional Group | Potential Biological Role | Mechanistic Implication |

|---|---|---|

| Methyl Ester | Prodrug moiety, site of metabolic cleavage. nih.gov | Hydrolyzed by esterases to release an active carboxylic acid and methanol. nih.govlibretexts.org |

| Hydroxyl (-OH) | Hydrogen bond donor/acceptor, antioxidant. nih.gov | Key interaction for anchoring in a receptor binding site; radical scavenging. unina.it |

| Methoxy (-OCH3) | Modulates lipophilicity, can cause steric hindrance. nih.gov | Influences membrane permeability and binding orientation within a target site. youtube.com |

| Aromatic Ring | Hydrophobic interactions, π-π stacking. nih.gov | Provides a scaffold for functional groups and engages in non-covalent interactions with protein residues. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 3-(hydroxymethyl)-5-methoxybenzoate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis often involves esterification or hydroxyl protection/deprotection strategies. For example, methyl benzoate derivatives can be synthesized via nucleophilic substitution or catalytic esterification. Reaction temperature, solvent polarity, and catalyst choice (e.g., H₂SO₄ vs. DCC) significantly impact yields. Evidence from similar compounds (e.g., Methyl 2-bromo-5-methoxybenzoate) shows that bromination at the 3-position requires controlled anhydrous conditions to avoid side reactions like hydrolysis .

- Key Considerations : Monitor intermediates via TLC or HPLC (as in for hydrazide derivatives) and optimize purification using column chromatography or recrystallization.

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Compare - and -NMR chemical shifts with analogous compounds (e.g., methyl 2-hydroxy-3-methoxybenzoate in ).

- HPLC : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%), as demonstrated for 5-methoxy benzoic acid derivatives .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or GC-MS (e.g., molecular ion peaks for methyl esters in ).

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Follow general benzoate ester safety guidelines:

- Use nitrile gloves and fume hoods to avoid skin/eye contact (as per ).

- Store in airtight containers at 2–8°C to prevent degradation ( ).

- Dispose of waste via licensed facilities ( ).

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?